molecular formula C14H20N2O5S B5833590 N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide

N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide

Cat. No.: B5833590
M. Wt: 328.39 g/mol
InChI Key: TZZSDLGKTPADNR-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a dimethoxyphenyl group, and a sulfonyl-methylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and the 3,4-dimethoxyphenylsulfonyl chloride. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl

Properties

IUPAC Name

N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-16(9-14(17)15-10-4-5-10)22(18,19)11-6-7-12(20-2)13(8-11)21-3/h6-8,10H,4-5,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZSDLGKTPADNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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